- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)

91219-90-8 structure
Produktname:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
CAS-Nr.:91219-90-8
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD03701547
CID:996083
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate
- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate
- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine
- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)
- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)
- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine
- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
-
- MDL: MFCD03701547
- Inchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
- InChI-Schlüssel: OKIMSBLHXKXTTE-UHFFFAOYSA-N
- Lächelt: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1
Berechnete Eigenschaften
- Genaue Masse: 209.10500
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 4
- Komplexität: 220
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: fest
- Schmelzpunkt: 45.5-49.5 °C(lit.)
- Flammpunkt: >230 °F
- PSA: 48.42000
- LogP: 1.77010
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529244-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
$606 | 2022-03-01 | |
TRC | D293975-500mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 500mg |
$500.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 1g |
¥2063.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899260-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | ≥95% | 5g |
8,257.50 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 250mg |
1593CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 1g |
2807.0CNY | 2021-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-250mg |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 250mg |
¥883.00 | 2024-04-25 | |
Aaron | AR00GUAF-1g |
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |
91219-90-8 | 95% | 1g |
$310.00 | 2025-02-11 | |
1PlusChem | 1P00GU23-250mg |
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |
91219-90-8 | 95% | 250mg |
$96.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
¥5780.00 | 2024-04-25 |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ; 2 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referenz
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referenz
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referenz
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referenz
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referenz
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 rt → 90 °C; 1.5 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referenz
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referenz
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Identification of two main urinary metabolites of [14C]omeprazole in humansDrug Metabolism and Disposition, 1989, 17(1), 69-76,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referenz
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referenz
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referenz
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referenz
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referenz
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials
- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one
- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol
- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium
- 2,3,5-Trimethylpyridine N-Oxide
- N-Oxide-2,3,5-trimethyl-4-methoxypyridine
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Verwandte Literatur
-
2. Book reviews
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung